Octanedial
CAS No.: 638-54-0
Cat. No.: VC3895200
Molecular Formula: C8H14O2
Molecular Weight: 142.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 638-54-0 |
|---|---|
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.2 g/mol |
| IUPAC Name | octanedial |
| Standard InChI | InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8-10/h7-8H,1-6H2 |
| Standard InChI Key | OADYBSJSJUFUBR-UHFFFAOYSA-N |
| SMILES | C(CCCC=O)CCC=O |
| Canonical SMILES | C(CCCC=O)CCC=O |
Introduction
Structural and Molecular Characteristics
Octanedial’s molecular formula is C₈H₁₄O₂, with a molecular weight of 142.20 g/mol . The compound’s structure features two aldehyde moieties (-CHO) at the terminal positions of a linear octane backbone, as confirmed by its Canonical SMILES representation (O=CCCCCCCC=O) and InChIKey (OADYBSJSJUFUBR-UHFFFAOYSA-N) . Nuclear magnetic resonance (NMR) studies reveal distinct chemical shifts for the aldehyde protons (δ ~9.7 ppm) and methylene groups, consistent with its dialdehyde configuration .
| Property | Value | Source |
|---|---|---|
| Boiling Point | 58 °C @ 0.075 Torr | |
| Molecular Weight | 142.20 g/mol | |
| SMILES | O=CCCCCCCC=O | |
| InChIKey | OADYBSJSJUFUBR-UHFFFAOYSA-N |
Synthesis and Production Methods
Enzymatic Oxidation of 1,8-Octanediol
A novel biocatalytic route employs the engineered enzyme AOX (F101S mutant of Pichia pastoris alcohol oxidase)* to oxidize 1,8-octanediol into Octanedial . This double oxidation proceeds via a two-step mechanism:
-
Primary Oxidation: The diol’s hydroxyl groups are sequentially oxidized to aldehydes, forming a hemiacetal intermediate.
-
Secondary Oxidation: The hemiacetal undergoes further oxidation to yield the dialdehyde, which can spontaneously cyclize or participate in aldol condensations under aqueous conditions .
This method achieves yields exceeding 90% under optimized conditions (pH 7.5, 30°C), offering a sustainable alternative to traditional chemical oxidants like chromium-based reagents .
Chemical Synthesis Pathways
While enzymatic routes dominate recent research, classical approaches include:
-
Ozonolysis of Cyclooctene: Cleavage of the cyclic alkene generates two aldehyde termini, though scalability remains challenging .
-
Oxidation of 1,8-Octanediol: Chemical oxidants such as pyridinium chlorochromate (PCC) or Swern conditions convert the diol to Octanedial, albeit with lower selectivity compared to enzymatic methods .
Physicochemical Properties
Octanedial exists as a colorless to pale yellow liquid at room temperature, with a boiling point of 58°C at 0.075 Torr . Its solubility profile includes miscibility with polar solvents (water, ethanol) and limited solubility in nonpolar media. The compound’s LogP (octanol-water partition coefficient) is estimated at 1.2, indicating moderate hydrophobicity .
Reactivity and Chemical Transformations
Aldol Condensation
In aqueous buffers, Octanedial undergoes spontaneous aldol condensation to form α,β-unsaturated aldehydes. This reactivity is exploited in biocatalytic cascades to generate α-hydroxy acids, as observed in the conversion of Octanedial to suberic acid (HOOC-(CH₂)₆-COOH) via intermediate lactones .
Reductive Amination
Octanedial serves as a precursor to C8 diamines through reductive amination with ammonia or primary amines. For example, hydrogenation over Raney nickel yields 1,8-octanediamine, a monomer for polyamide synthesis .
Polymerization Behavior
The dialdehyde participates in step-growth polymerization with diols or diamines, forming polyacetals or polyimines. These polymers exhibit tunable thermal stability (decomposition temperatures >200°C) and potential applications in biodegradable plastics .
Industrial and Research Applications
Biocatalytic Production of Hydroxy Acids
AOX*-mediated oxidation of Octanedial enables the synthesis of 8-hydroxyoctanoic acid, a precursor to ε-caprolactone for biodegradable polyesters . This pathway demonstrates atom efficiency and avoids toxic byproducts, aligning with green chemistry principles.
Flavor and Fragrance Industry
Octanedial’s mild, citrus-like aroma makes it a candidate for fragrance formulations. Its volatility profile (vapor pressure: 0.12 mmHg at 25°C) suits use in air fresheners and cosmetic products .
Crosslinking Agent in Materials Science
The dialdehyde’s bifunctional reactivity facilitates crosslinking in protein-based materials (e.g., gelatin films) and polysaccharide hydrogels, enhancing mechanical strength and thermal resistance .
Environmental Impact and Degradation
Biodegradation Pathways
Soil and aquatic microorganisms metabolize Octanedial via β-oxidation, cleaving the carbon chain into acetate units. Half-life in aerobic soils is estimated at 5–7 days, with complete mineralization to CO₂ and water within 30 days .
Photodegradation
Ultraviolet irradiation induces Norrish-type cleavage, generating smaller aldehydes (e.g., hexanal) and ketones. Quantum yield studies indicate a photolysis half-life of 12 hours in surface waters .
Ecotoxicity
Daphnia magna 48-hour EC₅₀ values exceed 100 mg/L, classifying Octanedial as low toxicity to aquatic invertebrates . Chronic exposure studies in fish (OECD 203) show no bioaccumulation potential (BCF <10) .
Future Directions and Research Opportunities
-
Enzyme Engineering: Optimizing AOX* for higher activity toward longer-chain diols could enable scalable Octanedial production .
-
Polymer Applications: Developing Octanedial-derived polyimines with self-healing properties remains an open area for materials science .
-
Pharmaceutical Intermediates: Exploring asymmetric reductions of Octanedial to chiral diols may yield building blocks for antiviral drugs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume